molecular formula C8H12ClNO3 B12396828 DL-Norepinephrine-d3 (hydrochloride)

DL-Norepinephrine-d3 (hydrochloride)

Cat. No.: B12396828
M. Wt: 208.66 g/mol
InChI Key: FQTFHMSZCSUVEU-KDZJBHAVSA-N
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Description

DL-Norepinephrine-d3 (hydrochloride) is a deuterium-labeled version of DL-Norepinephrine hydrochloride. It is a synthetic phenylethylamine that mimics the sympathomimetic actions of endogenous norepinephrine. This compound targets α1 and β1 adrenoceptors and is used primarily in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Norepinephrine-d3 (hydrochloride) is synthesized by incorporating deuterium, a stable heavy isotope of hydrogen, into the DL-Norepinephrine hydrochloride molecule. The process involves the substitution of hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions .

Industrial Production Methods

The industrial production of DL-Norepinephrine-d3 (hydrochloride) involves large-scale synthesis using deuterated reagents and catalysts. The process is carefully controlled to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

DL-Norepinephrine-d3 (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions include deuterated analogs of norepinephrine derivatives, which are used in various research applications .

Scientific Research Applications

DL-Norepinephrine-d3 (hydrochloride) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

DL-Norepinephrine-d3 (hydrochloride) exerts its effects by mimicking the actions of endogenous norepinephrine. It acts as a peripheral vasoconstrictor by targeting alpha-adrenergic receptors and as an inotropic stimulator of the heart by targeting beta-adrenergic receptors. This dual action increases subendocardial oxygen tension and improves cardiac function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DL-Norepinephrine-d3 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium can alter the compound’s metabolic profile, making it a valuable tool in drug development and research .

Properties

Molecular Formula

C8H12ClNO3

Molecular Weight

208.66 g/mol

IUPAC Name

4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)benzene-1,2-diol;hydrochloride

InChI

InChI=1S/C8H11NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,8,10-12H,4,9H2;1H/i4D2,8D;

InChI Key

FQTFHMSZCSUVEU-KDZJBHAVSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C1=CC(=C(C=C1)O)O)O)N.Cl

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)O)O.Cl

Origin of Product

United States

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